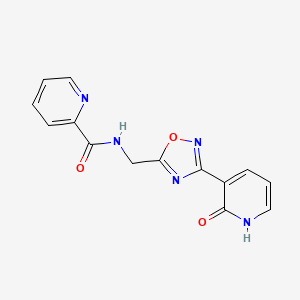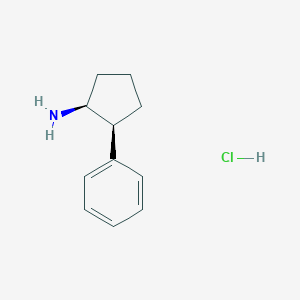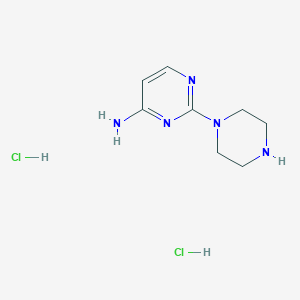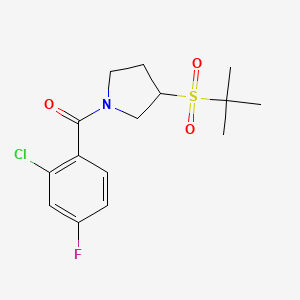
ピリジン-4-イル(4-(4-(チオフェン-3-イル)チアゾール-2-イル)ピペラジン-1-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several interesting functional groups, including a pyridinyl group, a thiophenyl group, a thiazolyl group, and a piperazinyl group. These groups are common in many pharmaceutical compounds due to their ability to participate in various chemical reactions and form stable structures .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings can participate in pi stacking interactions and hydrogen bonding, which can significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound’s chemical reactivity would likely be influenced by the electron-rich heterocycles and the presence of the piperazine ring. These groups can act as both nucleophiles and electrophiles in chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could make the compound basic, and the aromatic rings could increase its stability and rigidity .科学的研究の応用
抗菌作用
この化合物は、抗菌研究の分野で有望な結果を示しています。Staphylococcus aureus、Bacillus subtilis、Escherichia coliなど、様々な細菌株に対する潜在的な効果が合成と評価されています。 抗菌活性を決定するための標準的な手順であるチューブ希釈法は、シプロフロキサシンなどの参照薬と比較するために使用されてきました .
抗腫瘍活性
この化合物の構造の一部であるチアゾール誘導体は、抗腫瘍作用と細胞毒性作用について広く研究されています。 研究によると、これらの化合物は癌細胞の標的化と増殖阻害に有効であり、新しい抗癌療法の開発において貴重な存在となる可能性があります .
神経保護効果
ピリジニル-チアゾール部分を含む化合物は、神経保護能力について調査されています。これらは、パーキンソン病におけるα-シヌクレインなど、神経変性疾患に関与するタンパク質の凝集を抑制する可能性を示しています。 これは、神経変性疾患を標的とする薬物の開発のための有望な道筋を示唆しています .
抗真菌作用
チアゾールは、抗真菌作用で知られています。 この化合物の構成要素であるチアゾール環は、様々な真菌病原体によって引き起こされる感染症の治療に使用できる、新しい抗真菌剤の開発に貢献する可能性があります .
腐食抑制
関連化合物である4-(ピリジン-4-イル)チアゾール-2-アミンは、酸性環境における軟鋼に対する腐食抑制剤として著しい効果を示しています。 これは、ピリジン-4-イル(4-(4-(チオフェン-3-イル)チアゾール-2-イル)ピペラジン-1-イル)メタノンを含む同様の化合物が、無毒で効率的な腐食抑制剤としての可能性を探求できることを示唆しています .
抗ウイルス特性
イミダゾール環とチアゾール環は、抗ウイルス活性を示すことが知られています。 この化合物は、構造的な類似性とこれらの部分の存在から、特にRNAウイルスを標的とする新しい抗ウイルス薬の開発に応用できる可能性があります .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
pyridin-4-yl-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS2/c22-16(13-1-4-18-5-2-13)20-6-8-21(9-7-20)17-19-15(12-24-17)14-3-10-23-11-14/h1-5,10-12H,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMHTMYQYCZSTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)C4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4,4-bis(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2358958.png)
![2-Methyl-2-{[(5-methyl-2-thienyl)methyl]amino}-1-propanol hydrochloride](/img/no-structure.png)
![5-((2,6-Dimethylmorpholino)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2358960.png)
![2-{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine](/img/structure/B2358961.png)

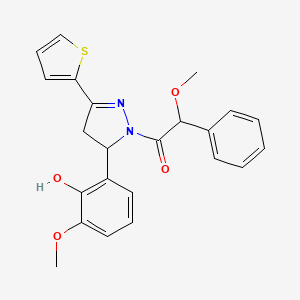
![4-(2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzamide](/img/structure/B2358965.png)
![2-Chloro-N-methyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]propanamide](/img/structure/B2358966.png)


